molecular formula C20H34O3 B14299917 3-Methyl-4-(pentadec-1-EN-1-YL)oxolane-2,5-dione CAS No. 111899-95-7

3-Methyl-4-(pentadec-1-EN-1-YL)oxolane-2,5-dione

Cat. No.: B14299917
CAS No.: 111899-95-7
M. Wt: 322.5 g/mol
InChI Key: YIPSABMITQUEMX-UHFFFAOYSA-N
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Description

3-Methyl-4-(pentadec-1-EN-1-YL)oxolane-2,5-dione is an organic compound with a unique structure that includes an oxolane ring and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pentadec-1-EN-1-YL)oxolane-2,5-dione typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the oxolane ring and the introduction of the alkyl chain. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.

    Cyclization: The α,β-unsaturated ketone can undergo cyclization to form the oxolane ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pentadec-1-EN-1-YL)oxolane-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-(pentadec-1-EN-1-YL)oxolane-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pentadec-1-EN-1-YL)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Methyl-4-(pentadec-1-EN-1-YL)oxolane-2,5-dione can be compared with other similar compounds, such as:

    2,3-Epoxy-geranial: Similar structure with an oxirane ring and an alkyl chain.

    3-Methyl-3-(4-methyl-3-pentenyl)-2-oxiranecarbaldehyde: Another compound with an oxirane ring and an alkyl chain.

The uniqueness of this compound lies in its specific structure and the presence of the oxolane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

111899-95-7

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

3-methyl-4-pentadec-1-enyloxolane-2,5-dione

InChI

InChI=1S/C20H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17(2)19(21)23-20(18)22/h15-18H,3-14H2,1-2H3

InChI Key

YIPSABMITQUEMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC1C(C(=O)OC1=O)C

Origin of Product

United States

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